4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogen exchange or amine substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding amines .
Scientific Research Applications
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol
- 4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
- 4-Chloro-2-{[(4-fluoro-3-methylphenyl)imino]methyl}phenol
Uniqueness
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in research and industry .
Biological Activity
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its structure, characterized by a chloro and fluoro substituent on a phenolic ring, suggests potential interactions with biological targets, making it a subject of interest for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H13ClFNO
- Molecular Weight : 265.71 g/mol
- CAS Number : 1232780-95-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylaniline under specific catalytic conditions. This process can be optimized for higher yields and purity through various industrial methods, including reflux techniques and solvent selection.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may function as an inhibitor by binding to the active sites of enzymes or altering receptor functions, thereby modulating various biochemical pathways. This mechanism is crucial in its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate moderate to strong efficacy against various strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Anticancer Activity
In cancer research, the compound has been evaluated for its antiproliferative effects across several cancer cell lines. Notable findings include:
- Cell Lines Tested : T-47D (breast), SK-MEL-5 (melanoma), MDA-MB-468 (breast), and SR leukemia.
- % Inhibition Values :
- T-47D: 90.47%
- SK-MEL-5: 84.32%
- MDA-MB-468: 84.83%
These results indicate a high potential for further investigation into its use as an anticancer therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various phenolic compounds included this compound among others. The study highlighted its effectiveness against resistant bacterial strains, suggesting that modifications to its structure could enhance its potency.
Case Study 2: Anticancer Applications
In another investigation focusing on novel anticancer drugs, this compound was part of a series of derivatives evaluated for their growth inhibition on cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis in certain cell types, marking it as a candidate for further development in cancer therapy.
Properties
IUPAC Name |
4-chloro-2-[(4-fluoro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHUCDSXMNNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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